2-({3-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Description
The compound 2-({3-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a structurally complex molecule featuring:
- Quinazolinone core: A 4-oxo-3,4-dihydroquinazolin-2-yl scaffold, known for diverse pharmacological activities, including anticonvulsant and kinase inhibitory effects .
- Sulfanylacetamide linker: A thioether bridge connecting the quinazolinone to an N-[2-(3,4-dimethoxyphenyl)ethyl] group, which introduces hydrogen-bonding and steric bulk.
Properties
IUPAC Name |
2-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O6S/c1-35-23-12-11-19(15-26(23)36-2)13-14-30-27(33)18-39-29-31-22-8-4-3-7-21(22)28(34)32(29)16-20-17-37-24-9-5-6-10-25(24)38-20/h3-12,15,20H,13-14,16-18H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJOSJXJYFNTIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4COC5=CC=CC=C5O4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multi-step organic reactions The initial step often includes the formation of the benzodioxin ring through a cyclization reaction of catechol derivatives with appropriate aldehydes or ketones The quinazolinone moiety can be synthesized via the condensation of anthranilic acid derivatives with formamide or similar reagents
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-({3-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting it to a dihydroquinazoline derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the acetamide group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce dihydroquinazoline derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings or the acetamide moiety.
Scientific Research Applications
2-({3-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It could be tested for its effects on various biological targets, including enzymes and receptors.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent, depending on its biological activity profile.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-({3-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, altering their activity, and modulating various biochemical pathways. Detailed studies, such as molecular docking and in vitro assays, are necessary to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Core Heterocycle Modifications
Compound A : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide (CID 1273440, )
- Structural Differences: Substituent on Quinazolinone: 4-Methoxyphenyl vs. benzodioxin-methyl in the target compound. Terminal Group: Benzodioxin-6-yl vs. 3,4-dimethoxyphenethyl.
- Predicted Collision Cross Section (CCS) for [M+H]+ is 209.9 Ų (Compound A) vs. uncalculated for the target, suggesting differences in conformational flexibility .
Compound B : N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide ()
- Structural Differences: Quinazolinone Oxidation State: 2,4-dioxo vs. 4-oxo in the target. Substituents: Dichlorophenylmethyl vs. benzodioxin-methyl.
- Impact :
Terminal Group Variations
Compound C : N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide ()
- Structural Differences: Core Structure: Coumarin (2H-chromen-2-one) vs. quinazolinone. Substituents: Hydroxy and methyl groups on coumarin vs. sulfanyl-benzodioxin.
- Impact: Coumarin derivatives often exhibit fluorescence and anticoagulant properties, diverging from quinazolinone-based CNS targets. Molecular weight (411.45 g/mol for Compound C vs. ~535 g/mol estimated for the target) indicates significant differences in pharmacokinetics .
Compound D : 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide ()
- Structural Differences: Heterocycle: Benzothiazine vs. quinazolinone. Functional Groups: Thioether vs. sulfanylacetamide.
- Impact: Benzothiazines are associated with antimicrobial activity, contrasting with quinazolinone’s CNS focus.
Substituent-Driven Property Comparisons
Biological Activity
The compound 2-({3-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activities, including cytotoxicity against cancer cell lines, antibacterial properties, and mechanisms of action based on recent studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzodioxin moiety and a quinazoline derivative. Its molecular formula is .
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, research has shown that it exhibits significant cytotoxicity against:
- SW620 (colon cancer)
- PC-3 (prostate cancer)
- NCI-H23 (lung cancer)
The compound demonstrated potency levels that were 3 to 10 times higher than standard chemotherapy agents like PAC-1 and 5-FU in these cell lines .
Table 1: Cytotoxicity Profile
| Cell Line | IC50 (µM) | Comparison with PAC-1 | Comparison with 5-FU |
|---|---|---|---|
| SW620 | 5 | 5x more potent | 10x more potent |
| PC-3 | 7 | 3x more potent | 7x more potent |
| NCI-H23 | 6 | 4x more potent | 8x more potent |
The mechanism underlying the cytotoxic effects involves the activation of caspases, which are critical in the apoptotic pathway. Specifically, compounds derived from this class have been shown to activate caspases by up to 200% compared to PAC-1, indicating a strong pro-apoptotic effect .
Antibacterial Activity
In addition to its anticancer properties, the compound has been evaluated for its antibacterial activity. Studies have demonstrated effectiveness against several bacterial strains including:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
These findings suggest that the compound could be a promising candidate for developing new antibacterial agents .
Case Studies
A notable case study involved the synthesis and evaluation of related compounds containing the benzodioxane structure. These compounds exhibited comparable or superior antibacterial and antifungal activities compared to established drugs such as norfloxacin and fluconazole .
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions optimize yield?
The compound is synthesized via multi-step protocols involving:
- Thioureido intermediate formation : Reaction of methyl 2-isothiocyanatobenzoate with glycine to form 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .
- Oxidation : Conversion of the thioxo group to a dioxo moiety using hydrogen peroxide .
- Acetamide coupling : Use of N,N′-carbonyldiimidazole (CDI) to activate the carboxylic acid, followed by reaction with 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide under basic conditions . Optimization : Stirring at room temperature (RT) for 3–4 hours and maintaining pH 9–10 during sulfonylation steps improves reaction efficiency .
Q. How is structural characterization performed for this compound?
Key methods include:
Q. What preliminary bioactivity data exist for this compound?
While direct data for this compound is limited, structurally related quinazolinone-acetamide hybrids exhibit:
- Antimicrobial activity : MIC values of 8–32 µg/mL against Staphylococcus aureus .
- Enzyme inhibition : IC₅₀ of 12–45 µM for α-glucosidase and acetylcholinesterase, suggesting potential metabolic or neurological applications .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways or predict bioactivity?
- Reaction path search : Quantum chemical calculations (e.g., DFT) identify transition states and intermediates, reducing trial-and-error experimentation .
- Machine learning : Training models on PubChem datasets (e.g., bioactivity of quinazolinone derivatives) predicts target binding affinities .
- COMSOL Multiphysics : Simulates mass transfer limitations in batch reactors to optimize stirring rates or solvent selection .
Q. What experimental design strategies minimize resource use while maximizing data quality?
- Statistical DoE (Design of Experiments) : Fractional factorial designs (e.g., Taguchi methods) screen critical variables (e.g., temperature, pH, catalyst loading) with <20% of full experimental runs .
- Response Surface Methodology (RSM) : Models nonlinear relationships between variables (e.g., reactant molar ratios) to identify optimal synthesis conditions .
Q. How should researchers address contradictions in bioactivity or stability data?
- Data triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition + cell viability assays) .
- Stability studies : Monitor compound degradation under varied conditions (e.g., pH 2–12, 25–60°C) via HPLC-UV to identify decomposition pathways .
Q. What advanced techniques validate enzyme inhibition mechanisms?
- Kinetic analysis : Lineweaver-Burk plots distinguish competitive/non-competitive inhibition modes .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses with target enzymes (e.g., α-glucosidase active site) .
Q. How can researchers ensure reproducibility in synthesis or bioassays?
- Standardized protocols : Document reaction parameters (e.g., degassing methods, solvent purity) to mitigate batch-to-batch variability .
- Reference controls : Include known inhibitors (e.g., acarbose for α-glucosidase assays) to calibrate assay conditions .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
